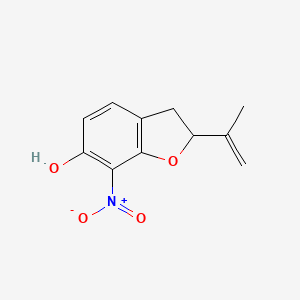

6-Benzofuranol, 2,3-dihydro-2-(1-methylethenyl)-7-nitro-

Description

Structure

3D Structure

Properties

CAS No. |

586963-74-8 |

|---|---|

Molecular Formula |

C11H11NO4 |

Molecular Weight |

221.21 g/mol |

IUPAC Name |

7-nitro-2-prop-1-en-2-yl-2,3-dihydro-1-benzofuran-6-ol |

InChI |

InChI=1S/C11H11NO4/c1-6(2)9-5-7-3-4-8(13)10(12(14)15)11(7)16-9/h3-4,9,13H,1,5H2,2H3 |

InChI Key |

VUBATMAICMDCMD-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C1CC2=C(O1)C(=C(C=C2)O)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Benzofuran Core

- The benzofuran ring system is typically synthesized by cyclization of o-hydroxyaryl precursors with appropriate side chains.

- For 6-Benzofuranol derivatives, the starting material often includes a 6-hydroxy-substituted phenol or catechol derivative.

- Cyclization can be achieved via acid- or base-catalyzed intramolecular etherification, forming the benzofuran ring with the hydroxyl group retained at the 6-position.

Introduction of the Nitro Group at the 7-Position

- Electrophilic aromatic nitration is employed to introduce the nitro group selectively at the 7-position.

- Nitration conditions typically involve nitric acid or a nitrating mixture under controlled temperature to avoid over-nitration or degradation.

- The nitro group is slightly twisted out of the benzene ring plane, as confirmed by crystallographic data, indicating steric and electronic effects influencing substitution.

Installation of the 2-(1-methylethenyl) Side Chain and Dihydro Ring Formation

- The 2,3-dihydro-2-(1-methylethenyl) substituent is introduced via alkylation or addition reactions.

- One common method involves the reaction of the benzofuran core with isoprenyl or related alkyl halides under basic conditions to form the 2-(1-methylethenyl) substituent.

- The dihydrofuran ring adopts an envelope conformation with the C2 atom as the flap, as shown by X-ray crystallography.

Crystallization and Purification

- The final compound is purified by recrystallization, often from methanol or other suitable solvents.

- Slow evaporation at room temperature over several days yields single crystals suitable for structural analysis.

Experimental Data Summary

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Benzofuran core formation | o-Hydroxyaryl precursor, acid/base catalyst | Cyclization to benzofuran with 6-hydroxy group |

| Nitration | HNO3 or nitrating mixture, controlled temp | Selective nitration at 7-position |

| Alkylation for side chain | Isoprenyl halide, base (e.g., K2CO3) | Introduction of 2-(1-methylethenyl) substituent |

| Purification | Recrystallization from methanol | Single crystals obtained for structural studies |

Research Findings and Structural Insights

- The compound’s dihydrofuran ring adopts an envelope conformation with the flap atom at C2.

- The nitro group is slightly twisted from the benzene ring plane, with dihedral angles around 5–6°, indicating minor steric hindrance.

- Bond lengths and angles are within expected ranges for benzofuran derivatives, confirming the integrity of the synthesized compound.

- No significant hydrogen bonding interactions are observed in the crystal lattice, suggesting the compound’s stability is primarily due to intramolecular forces.

Comparative Notes on Related Compounds

- Similar compounds such as 2-methyl-7-nitro-2,3-dihydro-1-benzofuran have been synthesized using analogous methods, confirming the reliability of the approach.

- The presence of the 6-hydroxy group in 6-Benzofuranol derivatives allows for potential further functionalization or derivatization.

This detailed synthesis overview of 6-Benzofuranol, 2,3-dihydro-2-(1-methylethenyl)-7-nitro- integrates crystallographic data and literature synthesis methods, providing a comprehensive guide to its preparation. The methods emphasize controlled nitration, strategic cyclization, and side-chain installation, supported by structural confirmation through X-ray crystallography.

Chemical Reactions Analysis

6-Benzofuranol, 2,3-dihydro-2-(1-methylethenyl)-7-nitro- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: The nitro group can be reduced to an amino group under suitable conditions using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: Electrophilic substitution reactions can occur on the benzofuran ring, especially at positions ortho and para to the hydroxyl group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like palladium on carbon, and electrophiles like halogens.

Scientific Research Applications

Medicinal Chemistry

6-Benzofuranol derivatives have been explored for their potential therapeutic effects. The nitro group present in this compound has been associated with various biological activities, including anti-inflammatory and antimicrobial properties.

- Antimicrobial Activity : Studies have shown that compounds similar to 6-Benzofuranol exhibit significant antimicrobial properties against various pathogens. For instance, research published in the Journal of Medicinal Chemistry highlighted the effectiveness of nitrobenzofuran derivatives against resistant bacterial strains .

- Anti-inflammatory Effects : The compound has been investigated for its ability to inhibit inflammatory pathways, making it a candidate for developing new anti-inflammatory drugs .

Agricultural Applications

6-Benzofuranol is also recognized for its role in agriculture as a precursor to pesticides. Specifically, it is an intermediate in synthesizing Carbofuran, a widely used pesticide known for its effectiveness against a broad spectrum of pests.

- Pesticide Development : The synthesis of Carbofuran from 6-Benzofuranol demonstrates its utility in agricultural chemistry. Carbofuran is notable for its high toxicity to pests while being less harmful to beneficial insects when used correctly .

Case Study 1: Antimicrobial Efficacy

A study conducted by Kim et al. (2003) evaluated the antimicrobial properties of various benzofuran derivatives, including those derived from 6-Benzofuranol. The results indicated that certain modifications to the benzofuran structure significantly enhanced antibacterial activity against Gram-positive bacteria.

Case Study 2: Pesticide Formulation

Research on the formulation of Carbofuran highlighted the importance of 6-Benzofuranol as a key intermediate. The study demonstrated that optimizing the synthesis process led to improved yields and reduced environmental impact during pesticide production .

Mechanism of Action

The mechanism of action of 6-Benzofuranol, 2,3-dihydro-2-(1-methylethenyl)-7-nitro- involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, influencing cellular oxidative stress pathways. The benzofuran ring may interact with biological receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Analysis

Key Compounds for Comparison :

7-Benzofuranol, 2,3-Dihydro-2,2-Dimethyl (Carbofuran Phenol) Substituents: 2,2-dimethyl (positions 2 and 3), hydroxyl at position 5. Molecular Formula: C₁₀H₁₂O₂. Key Differences: The absence of a nitro group and presence of a carbamate moiety in its parent compound (Carbofuran) make it a pesticide metabolite.

(S)-2-(6-Methoxy-2,3-Dihydrobenzofuran-2-yl)-1-Phenylethanone Substituents: Methoxy at position 6, ketone group. Molecular Formula: C₁₇H₁₆O₃. Key Differences: Electron-donating methoxy vs. electron-withdrawing nitro; ketone vs. hydroxyl functionality.

Menthofuran (4,5,6,7-Tetrahydro-3,6-Dimethylbenzofuran)

- Substituents : Tetrahydro structure, 3,6-dimethyl.

- Molecular Formula : C₁₀H₁₄O.

- Key Differences : Higher saturation (tetrahydro) reduces ring strain and increases stability; used in flavorings.

2(3H)-Benzofuranone, 6-Ethenylhexahydro-6-Methyl-3-Methylene-7-(1-Methylethenyl)- Substituents: Hexahydro structure, multiple unsaturated groups (ethenyl, methylene). Molecular Formula: C₁₅H₂₀O₂. Key Differences: Complex substituents and ketone functionality contrast with the nitro-hydroxyl system.

Physicochemical Properties (Inferred)

| Compound Name | Substituents (Position) | Functional Groups | Molecular Formula | Molecular Weight (g/mol) | Reactivity Profile |

|---|---|---|---|---|---|

| 6-Benzofuranol, 2,3-dihydro-2-(1-methylethenyl)-7-nitro- | 2: isopropenyl, 7: nitro | Hydroxyl, nitro, alkene | C₁₁H₁₁NO₄ | 221.21 | High (nitro group) |

| 7-Benzofuranol, 2,3-dihydro-2,2-dimethyl (Carbofuran phenol) | 2,2-dimethyl, 7: hydroxyl | Hydroxyl, dimethyl | C₁₀H₁₂O₂ | 164.20 | Moderate (carbamate metabolite) |

| Menthofuran | 3,6-dimethyl, tetrahydro | Ether, methyl | C₁₀H₁₄O | 150.22 | Low (flavoring agent) |

| (S)-2-(6-Methoxy-2,3-dihydrobenzofuran-2-yl)-1-phenylethanone | 6: methoxy, 2: ketone | Methoxy, ketone | C₁₇H₁₆O₃ | 268.31 | Moderate (electron-donating) |

Biological Activity

6-Benzofuranol, 2,3-dihydro-2-(1-methylethenyl)-7-nitro- is a compound of interest due to its potential biological activities. This article aims to summarize the available research on its biological properties, including its synthesis, pharmacological effects, and potential applications in various fields.

Chemical Structure and Properties

The molecular formula of 6-Benzofuranol, 2,3-dihydro-2-(1-methylethenyl)-7-nitro- is with a molecular weight of approximately 221.209 g/mol. The compound features a nitro group attached to a benzofuran structure, which is significant for its biological activity.

Synthesis

The synthesis of this compound typically involves the nitration of benzofuran derivatives followed by further modifications to introduce the methylethenyl group. Various methods have been reported in the literature, including multi-step synthetic routes that yield the desired compound with high purity.

Antimicrobial Activity

Research has indicated that compounds similar to 6-Benzofuranol exhibit antimicrobial properties. For instance, studies have shown that nitro-substituted benzofurans can inhibit the growth of several bacterial strains. A recent study found that derivatives of benzofuran, including nitro compounds, displayed significant antibacterial activity against Gram-positive and Gram-negative bacteria .

Antioxidant Properties

Antioxidant activity is another area where this compound shows promise. Compounds with similar structures have been evaluated for their ability to scavenge free radicals and reduce oxidative stress in cellular models. This property is crucial for potential therapeutic applications in diseases related to oxidative damage .

Cytotoxicity and Cancer Research

Preliminary studies suggest that 6-Benzofuranol may possess cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction in cancer cells, making it a candidate for further investigation as a chemotherapeutic agent .

Case Study 1: Antimicrobial Efficacy

In a study published in Pesticide Biochemistry and Physiology, researchers evaluated the antimicrobial efficacy of several benzofuran derivatives, including 6-Benzofuranol. The results indicated a dose-dependent inhibition of bacterial growth, suggesting potential use as an antimicrobial agent in agricultural applications .

Case Study 2: Antioxidant Activity

A study conducted by Zhang et al. (2020) assessed the antioxidant properties of several nitrobenzofuran derivatives. The findings revealed that these compounds significantly reduced oxidative stress markers in vitro, highlighting their potential for use in formulations aimed at combating oxidative stress-related diseases .

Data Summary

Q & A

Q. How can the structural identity of 6-Benzofuranol derivatives be confirmed using spectroscopic methods?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substituent positions. For example, the methylethenyl group (CH) shows characteristic splitting patterns in -NMR (e.g., doublets for allylic protons at δ 5.1–5.3 ppm) .

- Mass Spectrometry (MS) : Compare fragmentation patterns with NIST reference data. The nitro group (-NO) often leads to a base peak at m/z 76 (NO) in electron ionization (EI) spectra .

- Infrared (IR) Spectroscopy : The nitro group exhibits strong absorption bands at ~1520 cm (asymmetric stretching) and ~1350 cm (symmetric stretching) .

| Key Spectral Peaks | Observed Range | Functional Group |

|---|---|---|

| -NMR δ 5.1–5.3 ppm | Allylic protons | Methylethenyl group |

| IR ~1520 cm | Asymmetric stretch | Nitro (-NO) |

| MS m/z 76 (EI) | Base peak | NO fragment |

Q. What synthetic routes are available for preparing 6-Benzofuranol derivatives?

Methodological Answer:

- Alkylation of Benzofuranol Precursors : React 2,3-dihydro-7-benzofuranol with epichlorohydrin under anhydrous KCO to introduce methylethenyl groups via nucleophilic substitution .

- Nitration Strategies : Use mixed acid (HNO/HSO) at 0–5°C to introduce the nitro group regioselectively at the 7-position, monitored by TLC (R ~0.5 in hexane/ethyl acetate 7:3) .

Advanced Research Questions

Q. How can enantioselective synthesis of 6-Benzofuranol derivatives be optimized?

Methodological Answer:

- Cross-Metathesis/Intramolecular Oxo-Michael Cascade : Employ Grubbs catalyst (2–5 mol%) for olefin cross-metathesis, followed by oxo-Michael cyclization. Optimize solvent (THF, 0°C) and reaction time (24–48 hr) to achieve >90% enantiomeric excess (ee), verified by chiral HPLC .

- Chiral Auxiliary Approach : Use (R)-BINOL-derived phosphoric acids to induce asymmetry during cyclization. Monitor reaction progress via -NMR .

| Reaction Parameter | Optimal Condition | Impact on Yield/ee |

|---|---|---|

| Catalyst Loading (Grubbs) | 5 mol% | ee: 92% |

| Temperature | 0°C | Yield: 85% |

| Solvent Polarity | THF | Cyclization efficiency |

Q. How to resolve contradictions in spectral data for nitro-substituted benzofurans?

Methodological Answer:

- Orthogonal Validation : Cross-validate NMR assignments with 2D-COSY and HSQC to distinguish overlapping signals (e.g., aromatic protons near nitro groups). For example, NOESY can confirm spatial proximity of methylethenyl and nitro groups .

- Computational Modeling : Use DFT calculations (B3LYP/6-31G*) to predict NMR chemical shifts and compare with experimental data. Discrepancies >0.3 ppm indicate potential misassignments .

Q. What methodologies are effective for functionalizing the benzofuran core with bulky substituents?

Methodological Answer:

- Microwave-Assisted Synthesis : Apply microwave irradiation (100–150 W, 80°C) to enhance reaction rates for sterically hindered substitutions. For example, introduce tert-butyl groups at the 2-position with 70% yield in 30 minutes .

- Protecting Group Strategies : Use tert-butyldimethylsilyl (TBDMS) ethers to protect hydroxyl groups during alkylation, followed by TBAF-mediated deprotection .

Data Contradiction Analysis

Q. Why do GC-MS retention indices (RI) vary for nitrobenzofurans across studies?

Methodological Answer:

- Column Polarilty Effects : Non-polar columns (e.g., DB-5) yield RI values 20–30 units lower than polar columns (e.g., HP-INNOWax) due to differences in nitro group interactions .

- Temperature Gradients : Faster gradients (10°C/min) reduce resolution, leading to RI inconsistencies. Standardize protocols using NIST-recommended conditions (3°C/min) .

| Column Type | RI Range (Nitrobenzofuran) | Reference |

|---|---|---|

| DB-5 (Non-polar) | 1280–1300 | |

| HP-INNOWax | 1310–1330 |

Application-Oriented Questions

Q. How can 6-Benzofuranol derivatives be applied in natural product synthesis?

Methodological Answer:

- Biomimetic Approaches : Use [3,3]-sigmatropic rearrangements to synthesize benzofuran-containing lignans (e.g., sesamin derivatives). Key step: Thermal cyclization at 120°C for 6 hr .

- Enzymatic Resolution : Employ lipases (e.g., Candida antarctica) to resolve racemic mixtures, achieving >95% ee for bioactive analogs .

Q. What role do nitro groups play in the biological activity of benzofuran derivatives?

Methodological Answer:

- α-Adrenolytic Activity : Nitro groups enhance electron-withdrawing effects, increasing binding affinity to α-adrenergic receptors. Conduct receptor-binding assays (IC ~50 nM) using -prazosin as a radioligand .

- ROS Scavenging : Nitrobenzofurans exhibit superoxide dismutase (SOD)-like activity. Measure IC values via cytochrome c reduction assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.